molecular formula C24H24F4N4O3 B609982 2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione CAS No. 1402002-76-9

2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

Cat. No. B609982
CAS RN: 1402002-76-9
M. Wt: 492.47
InChI Key: XZFBQMFLEPCQCW-JKSUJKDBSA-N
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Description

PF-06442609 is a potent, metabolic stable γ-secretase modulators (GSMs) for Alzheimer's disease (AD). PF-06442609 displayed a favorable rodent pharmacokinetic profile, and robust reductions of brain Aβ42 and Aβ40 were observed in a guinea pig time-course experiment. F-06442609 is suitable for rodent model of AD.

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Synthesis

    The compound has been utilized in regioselective synthesis processes, such as the creation of fluorinated pyrazole derivatives. This involves reactions with per(poly)fluorophenylhydrazines to yield N-per(poly)fluorophenyl-5-methyl(or thien-2-yl)-3-trifluoromethylpyrazoles and related compounds (Song & Zhu, 2001).

  • Facilitating Cyclocondensation Reactions

    It's been used in facilitating one-pot synthesis processes like cyclocondensation, leading to the creation of various heterocyclic compounds (Tran et al., 2013).

  • Exploring Trifluoromethylazoles

    The molecule aids in synthesizing trifluoromethylazoles, which are significant in determining pKa values of various acidic and basic trifluoromethyl heterocycles, a key aspect in pH measurement in biological media (Jones et al., 1996).

  • Structural Analysis of Derivatives

    Research has focused on the structural analysis of trifluoromethyl-substituted derivatives, highlighting their spatial arrangements and intermolecular interactions, which are crucial in understanding their reactivity and potential applications (Li et al., 2005).

Chemical Properties and Reactions

  • Investigation of Hydrogen Bonds

    The compound plays a role in the formation of energetic multi-component molecular solids involving significant hydrogen bonds and weak intermolecular interactions, crucial in material science and pharmaceutical formulations (Wang et al., 2014).

  • Synthesis of Fluorinated Compounds

    It serves as a building block for synthesizing a variety of fluorine-bearing compounds like pyrazolones and pyrimidines, contributing to the development of new chemical entities (Shi et al., 1996).

  • Facilitating Domino Reactions

    The compound aids in domino approaches to synthesize complex molecules like pyrazolyl-phthalazine-diones, which have potential antiradical activities, beneficial in pharmaceutical research (Simijonović et al., 2018).

properties

IUPAC Name

2-[1-[4-fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F4N4O3/c1-14-11-30(13-29-14)19-5-6-20-23(34)31(8-9-32(20)22(19)33)15(2)12-35-21-7-4-17(25)10-18(21)16(3)24(26,27)28/h4-7,10-11,13,15-16H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFBQMFLEPCQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)COC4=C(C=C(C=C4)F)C(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1402002-76-9
Record name 1402002-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 2
Reactant of Route 2
2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 3
Reactant of Route 3
2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 4
2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 5
2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 6
2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

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